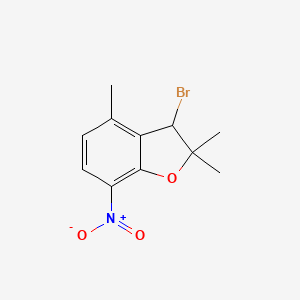

3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

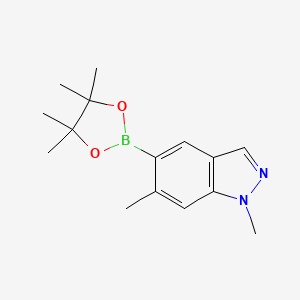

“3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran” is a chemical compound with the molecular formula C11H12BrNO3 . It is a derivative of benzofuran, a type of organic compound that consists of a fused six-membered and five-membered ring structure . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of “3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran” includes a benzofuran core, which is a fused six-membered and five-membered ring structure . It also contains bromine, nitro, and methyl groups attached at various positions on the benzofuran core .Chemical Reactions Analysis

While specific chemical reactions involving “3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran” are not mentioned in the retrieved sources, benzofuran derivatives in general have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .Aplicaciones Científicas De Investigación

Organic Chemistry Synthesis and Reactions :

- Berestovitskaya et al. (2015) explored reactions involving similar bromo-nitro-furan derivatives, leading to various benzofuran compounds. Their work contributes to the understanding of the chemical behavior of such compounds in organic synthesis (Berestovitskaya et al., 2015).

- Lu et al. (2007) investigated the CuI-catalyzed synthesis of benzofurans, demonstrating a method for creating 2,3-disubstituted benzofurans. This provides insights into novel synthetic pathways for benzofuran derivatives (Lu et al., 2007).

Antimicrobial Applications :

- Kumari et al. (2019) studied benzofuran aryl ureas and carbamates, including similar bromo-benzofuran compounds, focusing on their antimicrobial activities. This suggests potential applications in medical research and drug development (Kumari et al., 2019).

Medicinal Chemistry :

- Rajanarendar et al. (2013) synthesized benzofuran derivatives and evaluated their antimicrobial, anti-inflammatory, and analgesic activities, highlighting the compound's potential in medicinal chemistry (Rajanarendar et al., 2013).

Material Science and Spectroscopy :

- Khemalapure et al. (2019) conducted spectroscopic studies on similar bromo-benzofuran compounds, which is significant for understanding the material properties and applications of these compounds in various fields, including material science (Khemalapure et al., 2019).

Pharmaceutical Research :

- Kitazawa et al. (1989) synthesized derivatives of benzofuran for antiulcer activities, indicating the potential of such compounds in pharmaceutical applications (Kitazawa et al., 1989).

Direcciones Futuras

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is considerable interest in the discovery of new drugs in the fields of drug invention and development that utilize benzofuran derivatives .

Propiedades

IUPAC Name |

3-bromo-2,2,4-trimethyl-7-nitro-3H-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-6-4-5-7(13(14)15)9-8(6)10(12)11(2,3)16-9/h4-5,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSZGSHPPQPRBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B2383816.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2383821.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)

![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)

![2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2383831.png)

![N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2383832.png)

![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2383833.png)

![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)